N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide
Overview
Description
N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide, commonly known as ACPD, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ACPD belongs to the family of adamantanes, which are known for their unique chemical properties and wide range of applications in the pharmaceutical industry.
Mechanism of Action
ACPD acts as a selective agonist of the metabotropic glutamate receptor subtype 1 (mGluR1), which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of mGluR1 by ACPD leads to the activation of intracellular signaling pathways that regulate synaptic transmission and plasticity.
Biochemical and Physiological Effects
ACPD has been shown to modulate the release of neurotransmitters such as glutamate, dopamine, and acetylcholine, which are involved in the regulation of various physiological processes such as learning and memory, motor function, and mood. It has also been shown to have neuroprotective effects against oxidative stress and excitotoxicity, which are implicated in the pathogenesis of various neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
ACPD is a potent and selective agonist of mGluR1, which makes it a valuable tool for studying the physiological and pathological roles of this receptor in various diseases. However, its limited solubility in water and low bioavailability in vivo can pose challenges for its use in animal models and clinical trials.
Future Directions
There are several potential future directions for research on ACPD. One area of interest is the development of novel analogs and derivatives of ACPD that have improved pharmacokinetic properties and therapeutic efficacy. Another area of interest is the investigation of the role of mGluR1 in the regulation of synaptic plasticity and learning and memory processes. Additionally, the potential therapeutic applications of ACPD in other neurological and psychiatric disorders such as depression and anxiety warrant further investigation.
Scientific Research Applications
ACPD has been extensively studied for its potential therapeutic applications in various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease. It has been shown to modulate the activity of glutamate receptors in the brain, which are involved in the regulation of synaptic transmission and plasticity.
properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO2/c1-28-23(20-5-3-2-4-6-20)24(27)26-22-9-7-21(8-10-22)25-14-17-11-18(15-25)13-19(12-17)16-25/h2-10,17-19,23H,11-16H2,1H3,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQYDPWJQWPKNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-adamantyl)phenyl]-2-methoxy-2-phenylacetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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